molecular formula C37H44N2O3 B13426689 tert-butyl N-[(2R,4S,5S)-5-(dibenzylamino)-4-hydroxy-1,6-diphenylhexan-2-yl]carbamate

tert-butyl N-[(2R,4S,5S)-5-(dibenzylamino)-4-hydroxy-1,6-diphenylhexan-2-yl]carbamate

Cat. No.: B13426689
M. Wt: 564.8 g/mol
InChI Key: FEAVBRDFTRUZPF-PLJDCMBSSA-N
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Description

tert-butyl N-[(2R,4S,5S)-5-(dibenzylamino)-4-hydroxy-1,6-diphenylhexan-2-yl]carbamate: is a complex organic compound that features a tert-butyl carbamate protecting group. This compound is often used in organic synthesis, particularly in the protection of amine groups during multi-step synthesis processes. The tert-butyl carbamate group is known for its stability and ease of removal under acidic conditions, making it a popular choice in synthetic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(2R,4S,5S)-5-(dibenzylamino)-4-hydroxy-1,6-diphenylhexan-2-yl]carbamate typically involves the protection of an amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction proceeds through a nucleophilic addition-elimination mechanism, forming a tetrahedral intermediate that eventually yields the protected amine .

Industrial Production Methods: Industrial production of tert-butyl carbamates often employs flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .

Scientific Research Applications

Chemistry: In synthetic organic chemistry, tert-butyl N-[(2R,4S,5S)-5-(dibenzylamino)-4-hydroxy-1,6-diphenylhexan-2-yl]carbamate is used as a protecting group for amines. This allows for selective reactions on other functional groups without interference from the amine .

Biology and Medicine: This compound is also utilized in the synthesis of peptides and other biologically active molecules. The stability of the tert-butyl carbamate group under physiological conditions makes it suitable for use in drug development and other biomedical applications .

Industry: In industrial settings, tert-butyl carbamates are employed in the production of pharmaceuticals, agrochemicals, and other fine chemicals. The use of flow microreactor systems in their production enhances efficiency and sustainability .

Mechanism of Action

The mechanism of action of tert-butyl N-[(2R,4S,5S)-5-(dibenzylamino)-4-hydroxy-1,6-diphenylhexan-2-yl]carbamate involves the protection of amine groups through the formation of a stable carbamate linkage. This linkage can be cleaved under acidic conditions, releasing the free amine. The stability of the tert-butyl carbamate group is attributed to the resonance stabilization of the resulting carbocation during cleavage .

Comparison with Similar Compounds

Uniqueness: tert-butyl N-[(2R,4S,5S)-5-(dibenzylamino)-4-hydroxy-1,6-diphenylhexan-2-yl]carbamate is unique due to its specific stereochemistry and the presence of dibenzylamino and diphenylhexan groups. These structural features confer distinct reactivity and stability compared to other tert-butyl carbamates .

Properties

Molecular Formula

C37H44N2O3

Molecular Weight

564.8 g/mol

IUPAC Name

tert-butyl N-[(2R,4S,5S)-5-(dibenzylamino)-4-hydroxy-1,6-diphenylhexan-2-yl]carbamate

InChI

InChI=1S/C37H44N2O3/c1-37(2,3)42-36(41)38-33(24-29-16-8-4-9-17-29)26-35(40)34(25-30-18-10-5-11-19-30)39(27-31-20-12-6-13-21-31)28-32-22-14-7-15-23-32/h4-23,33-35,40H,24-28H2,1-3H3,(H,38,41)/t33-,34+,35+/m1/s1

InChI Key

FEAVBRDFTRUZPF-PLJDCMBSSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1)C[C@@H]([C@H](CC2=CC=CC=C2)N(CC3=CC=CC=C3)CC4=CC=CC=C4)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CC(C(CC2=CC=CC=C2)N(CC3=CC=CC=C3)CC4=CC=CC=C4)O

Origin of Product

United States

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